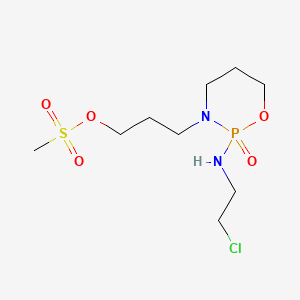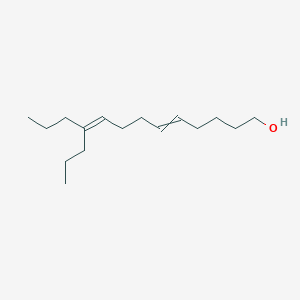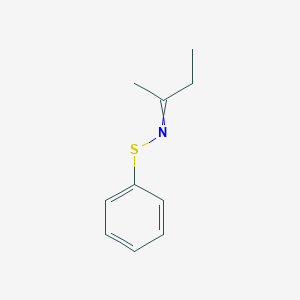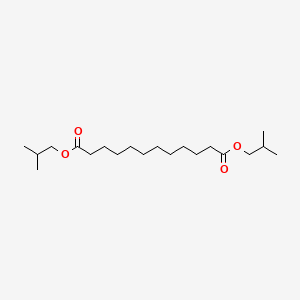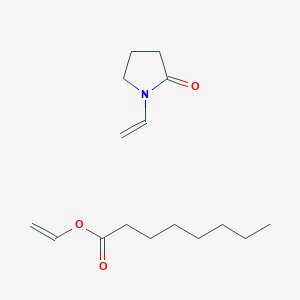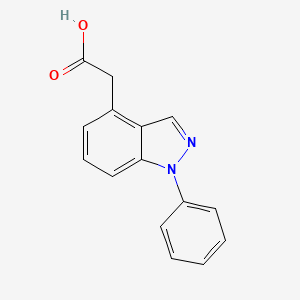
p-Dinonylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-Dinonylbenzene: is an organic compound belonging to the class of aromatic hydrocarbons. It consists of a benzene ring substituted with two nonyl groups (nine-carbon alkyl chains) at the para positions. This compound is known for its hydrophobic properties and is used in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of p-Dinonylbenzene typically involves the Friedel-Crafts alkylation of benzene with nonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds as follows: [ \text{C}_6\text{H}_6 + 2 \text{C}9\text{H}{19}\text{Cl} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_4(\text{C}9\text{H}{19})_2 + 2 \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale Friedel-Crafts alkylation. The reaction is carried out in a controlled environment to ensure high yield and purity. The process includes the use of excess benzene to drive the reaction to completion and the subsequent removal of unreacted benzene and by-products through distillation.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: p-Dinonylbenzene can undergo oxidation reactions, particularly at the benzylic positions, leading to the formation of benzoic acid derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nonyl groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions is commonly used for the oxidation of this compound.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst such as iron (Fe).
Major Products:
Oxidation: Benzoic acid derivatives.
Substitution: Halogenated this compound compounds.
Applications De Recherche Scientifique
Chemistry: p-Dinonylbenzene is used as a precursor in the synthesis of various organic compounds. Its hydrophobic nature makes it suitable for use in the development of surfactants and lubricants.
Biology and Medicine: While this compound itself is not widely used in biological or medical applications, its derivatives are studied for their potential use in drug delivery systems and as components in biomedical materials.
Industry: The compound is used in the production of specialty chemicals, including plasticizers, which enhance the flexibility and durability of plastics. It is also employed in the formulation of lubricants and as an additive in fuels to improve performance.
Mécanisme D'action
The mechanism of action of p-Dinonylbenzene in chemical reactions involves the activation of the benzene ring through the electron-donating effects of the nonyl groups. This activation facilitates electrophilic substitution reactions. In oxidation reactions, the benzylic positions are particularly reactive due to the presence of hydrogen atoms that can be abstracted, leading to the formation of benzylic radicals and subsequent oxidation products.
Comparaison Avec Des Composés Similaires
Toluene (methylbenzene): Similar in structure but with a single methyl group instead of two nonyl groups.
Ethylbenzene: Contains an ethyl group instead of nonyl groups.
Cumene (isopropylbenzene): Features an isopropyl group in place of nonyl groups.
Uniqueness: p-Dinonylbenzene is unique due to the presence of two long nonyl chains, which impart significant hydrophobicity and influence its reactivity and applications. Unlike simpler alkylbenzenes, this compound’s bulky substituents make it suitable for specialized industrial applications where hydrophobicity and stability are crucial.
Propriétés
Numéro CAS |
40775-34-6 |
|---|---|
Formule moléculaire |
C24H42 |
Poids moléculaire |
330.6 g/mol |
Nom IUPAC |
1,4-di(nonyl)benzene |
InChI |
InChI=1S/C24H42/c1-3-5-7-9-11-13-15-17-23-19-21-24(22-20-23)18-16-14-12-10-8-6-4-2/h19-22H,3-18H2,1-2H3 |
Clé InChI |
SHDYOAGCPLZUNG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC1=CC=C(C=C1)CCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(E)-C-heptyl-N-hydroxycarbonimidoyl]-4-nonylphenol](/img/structure/B14665026.png)
![(3E,6E)-3-[(4-nitrophenyl)methylidene]-6-propylidenepiperazine-2,5-dione](/img/structure/B14665033.png)
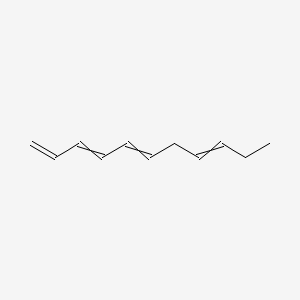
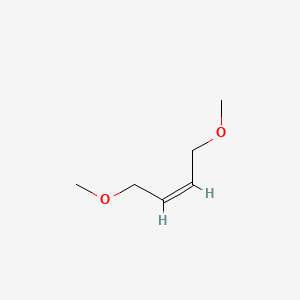

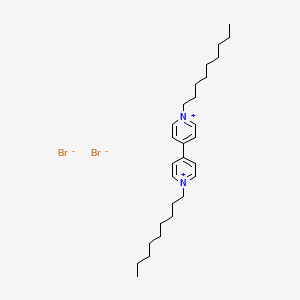
![Dimethyl [(carbamoylamino)methyl]phosphonate](/img/structure/B14665062.png)
